molecular formula C7H11ClO2 B14223157 3-Methylpent-2-en-1-yl carbonochloridate CAS No. 821006-98-8

3-Methylpent-2-en-1-yl carbonochloridate

Katalognummer: B14223157
CAS-Nummer: 821006-98-8
Molekulargewicht: 162.61 g/mol
InChI-Schlüssel: IAXNXFKYYRWJNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylpent-2-en-1-yl carbonochloridate is a chemical compound with the molecular formula C7H11ClO2 It is an organic compound that contains a carbonochloridate functional group, which is characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpent-2-en-1-yl carbonochloridate typically involves the reaction of 3-methylpent-2-en-1-ol with phosgene (COCl2) or a similar chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonochloridate group. The general reaction can be represented as follows:

[ \text{3-Methylpent-2-en-1-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylpent-2-en-1-yl carbonochloridate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the carbonochloridate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the carbonochloridate group can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.

    Hydrolysis: The reaction is carried out in aqueous conditions, often with a base such as sodium hydroxide to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted derivatives of this compound, such as amides, esters, or thioesters.

    Hydrolysis: The major products are 3-Methylpent-2-en-1-yl carboxylic acid and hydrochloric acid.

    Reduction: The major product is 3-Methylpent-2-en-1-ol.

Wissenschaftliche Forschungsanwendungen

3-Methylpent-2-en-1-yl carbonochloridate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Methylpent-2-en-1-yl carbonochloridate involves the reactivity of the carbonochloridate group. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The chlorine atom serves as a leaving group, facilitating the substitution reactions. The overall mechanism can be summarized as follows:

    Nucleophilic Attack: A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

    Leaving Group Departure: The chlorine atom departs, resulting in the formation of the substituted product.

Vergleich Mit ähnlichen Verbindungen

3-Methylpent-2-en-1-yl carbonochloridate can be compared with other carbonochloridates and related compounds:

    3-Methylpent-2-en-1-yl chloroformate: Similar in structure but contains a chloroformate group instead of a carbonochloridate group.

    3-Methylpent-2-en-1-yl acetate: Contains an acetate group instead of a carbonochloridate group, leading to different reactivity and applications.

    3-Methylpent-2-en-1-yl isocyanate: Contains an isocyanate group, which reacts differently with nucleophiles compared to the carbonochloridate group.

The uniqueness of this compound lies in its specific reactivity due to the presence of the carbonochloridate group, making it a valuable intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

821006-98-8

Molekularformel

C7H11ClO2

Molekulargewicht

162.61 g/mol

IUPAC-Name

3-methylpent-2-enyl carbonochloridate

InChI

InChI=1S/C7H11ClO2/c1-3-6(2)4-5-10-7(8)9/h4H,3,5H2,1-2H3

InChI-Schlüssel

IAXNXFKYYRWJNB-UHFFFAOYSA-N

Kanonische SMILES

CCC(=CCOC(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.